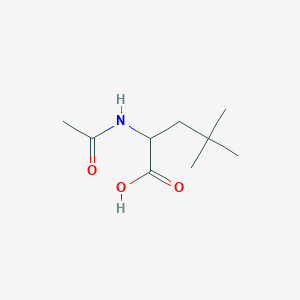

2-Acetamido-4,4-dimethylpentanoic acid

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-acetamido-4,4-dimethylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO3/c1-6(11)10-7(8(12)13)5-9(2,3)4/h7H,5H2,1-4H3,(H,10,11)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGGQDBMYIWFFHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CC(C)(C)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies and Chemical Synthesis Pathways

Stereoselective Synthesis of 2-Acetamido-4,4-dimethylpentanoic Acid Enantiomers

The creation of the chiral center at the α-position is the most critical step in the synthesis of the enantiomers of 2-acetamido-4,4-dimethylpentanoic acid. This is primarily achieved through two major strategies: the use of chiral auxiliaries to direct stereochemistry and the application of asymmetric catalysis.

Chiral Auxiliary Approaches in Stereocontrol

Chiral auxiliaries are temporary stereogenic groups that are incorporated into a prochiral substrate to control the stereochemical outcome of a subsequent reaction. After the desired stereocenter is established, the auxiliary is removed, ideally to be recycled. nih.gov This strategy has been successfully applied to the synthesis of α-amino acids, including the precursor to 2-acetamido-4,4-dimethylpentanoic acid.

One notable example is the use of (R)-phenylglycine amide as a chiral auxiliary in the asymmetric Strecker synthesis of (S)-tert-leucine. nih.govnih.gov This method involves the reaction of the chiral amine auxiliary with pivaldehyde and a cyanide source. A key feature of this process is a crystallization-induced asymmetric transformation, where one diastereomer of the resulting α-amino nitrile selectively precipitates from the reaction mixture, leading to a high diastereomeric excess. nih.govresearchgate.net The diastereomerically pure α-amino nitrile can then be hydrolyzed to afford the desired enantiomer of 2-amino-4,4-dimethylpentanoic acid. nih.govresearchgate.net

Another widely employed class of chiral auxiliaries are the Evans oxazolidinones . wikipedia.orgwilliams.edunih.gov These auxiliaries are acylated to form N-acyl imides, which can then be deprotonated to form a chiral enolate. The subsequent alkylation of this enolate proceeds with high diastereoselectivity due to the steric hindrance imposed by the substituents on the oxazolidinone ring, which directs the approach of the electrophile. williams.edudntb.gov.uaresearchgate.net For the synthesis of the tert-leucine backbone, a chiral glycine (B1666218) enolate equivalent bearing an Evans auxiliary would be alkylated with a tert-butyl electrophile. Subsequent cleavage of the auxiliary yields the enantiomerically enriched 2-amino-4,4-dimethylpentanoic acid. williams.edu

Pseudoephedrine has also been utilized as a practical chiral auxiliary for asymmetric alkylation reactions. nih.govharvard.edusci-hub.seresearchgate.net Amides derived from pseudoephedrine can be deprotonated to form chiral enolates, which then undergo highly diastereoselective alkylation. This method has shown notable success in the formation of quaternary carbon centers. nih.govharvard.edu

| Chiral Auxiliary | Key Reaction | Advantages | Reference |

|---|---|---|---|

| (R)-Phenylglycine amide | Asymmetric Strecker Synthesis | Crystallization-induced asymmetric transformation leading to high diastereomeric excess. | nih.govnih.govresearchgate.net |

| Evans Oxazolidinones | Diastereoselective Alkylation of Glycine Enolate | High diastereoselectivity, well-established methodology. | wikipedia.orgwilliams.edunih.govdntb.gov.uaresearchgate.net |

| Pseudoephedrine | Diastereoselective Alkylation | High diastereoselectivity, particularly for forming quaternary centers. | nih.govharvard.edusci-hub.seresearchgate.net |

Asymmetric Catalysis in Carbon-Nitrogen Bond Formation

Asymmetric catalysis offers a more elegant and atom-economical approach to enantioselective synthesis, where a small amount of a chiral catalyst can generate a large quantity of a chiral product.

Rhodium-catalyzed asymmetric hydrogenation has been effectively used for the synthesis of chiral amines from unprotected N-H imines. nih.govscilit.com This method, employing a rhodium catalyst with a bisphosphine-thiourea ligand, can achieve high yields and enantioselectivities. nih.gov The precursor imine to 2-amino-4,4-dimethylpentanoic acid can be synthesized and then subjected to asymmetric hydrogenation to install the chiral amine.

Iridium-catalyzed asymmetric hydrogenation represents another powerful tool. Chiral iridium complexes have been successfully used for the enantioselective hydrogenation of various substrates, including β-acylamino nitroolefins and oximes, to produce chiral β-amino nitroalkanes and hydroxylamines, respectively, with excellent enantioselectivities. nih.govvt.edumdpi.comdigitellinc.comresearchgate.net While not directly applied to the synthesis of 2-acetamido-4,4-dimethylpentanoic acid in the cited literature, the principles of these catalytic systems could be adapted for the asymmetric reduction of a suitable precursor.

Precursor-Based Synthetic Strategies

A common and straightforward approach to 2-acetamido-4,4-dimethylpentanoic acid involves the derivatization of its corresponding α-amino acid, 2-amino-4,4-dimethylpentanoic acid, also known as neopentylglycine or tert-leucine.

Derivatization from 2-Amino-4,4-dimethylpentanoic Acid (Neopentylglycine)

The synthesis of the precursor, 2-amino-4,4-dimethylpentanoic acid, is a critical first step. Asymmetric synthesis of L-tert-leucine has been achieved through various methods, including enzymatic approaches. For instance, leucine (B10760876) dehydrogenase plays a key role in the biosynthesis of L-tert-leucine from trimethylpyruvic acid. frontiersin.org Another enzymatic route utilizes branched-chain aminotransferase (BCAT) from Escherichia coli for the asymmetric synthesis of L-tert-leucine from trimethylpyruvate, with L-glutamate as the amino donor. nih.govsemanticscholar.org

N-Acylation Reactions for Acetamido Group Incorporation

The final step in this precursor-based strategy is the introduction of the acetamido group through N-acylation of 2-amino-4,4-dimethylpentanoic acid. This is a well-established transformation in organic chemistry.

A widely used reagent for this purpose is acetic anhydride (B1165640) . patsnap.comgoogle.comnih.govorgsyn.org The reaction is typically carried out under basic conditions or in the presence of a catalyst. For instance, L-leucine can be acetylated by dropwise addition of acetic anhydride under alkaline conditions. patsnap.com The pH of the reaction mixture can influence the selectivity of the N-acetylation. nih.gov

Acetyl chloride is another common acetylating agent that can be used for the N-acetylation of amino acids. researchgate.netgoogle.comsigmaaldrich.com The reaction conditions for using acetyl chloride often involve an appropriate solvent and may require the presence of a base to neutralize the hydrogen chloride byproduct.

| Reagent | General Conditions | Key Considerations | Reference |

|---|---|---|---|

| Acetic Anhydride | Aqueous base or pyridine | Reaction temperature and pH can affect yield and selectivity. | patsnap.comgoogle.comnih.govorgsyn.org |

| Acetyl Chloride | Inert solvent, often with a base | Highly reactive, requires careful handling. | researchgate.netgoogle.comsigmaaldrich.com |

Novel Synthetic Routes and Methodological Innovations

Beyond the classical approaches, several novel and innovative methods have been developed for the synthesis of enantiomerically pure 2-amino-4,4-dimethylpentanoic acid, which can then be N-acetylated.

Chemoenzymatic and enzymatic methods have emerged as powerful and green alternatives to traditional chemical synthesis. The use of enzymes such as leucine dehydrogenase and branched-chain aminotransferases for the asymmetric synthesis of L-tert-leucine from α-keto acid precursors has been demonstrated to be highly efficient, affording the product in high enantiomeric excess. nih.govfrontiersin.orgsemanticscholar.org

Dynamic kinetic resolution (DKR) is another sophisticated strategy that allows for the theoretical conversion of a racemate into a single enantiomer with a 100% yield. researchgate.netnih.govmdpi.comnih.govunl.edu In the context of amino acid synthesis, DKR can be applied to a racemic amino acid derivative, such as an N-acyl-amino acid or an amino acid amide. researchgate.net This process involves the stereoselective transformation of one enantiomer by an enzyme, coupled with the in-situ racemization of the remaining, unreacted enantiomer. This continuous racemization ensures that the entire racemic starting material is eventually converted into the desired chiral product. researchgate.netmdpi.com

Exploration of Organometallic Reagents in Synthesis

The construction of the sterically demanding quaternary carbon center in 2-Acetamido-4,4-dimethylpentanoic acid and its precursors has been effectively achieved using highly reactive organometallic reagents. These reagents, characterized by a carbon-metal bond, provide a potent source of nucleophilic carbon, capable of forming new carbon-carbon bonds with high efficiency.

A notable approach involves the use of organolithium reagents in the synthesis of tert-leucine derivatives. Research has demonstrated a two-step synthesis of ethyl tert-leucinate, a direct precursor to the target compound, starting from 2,5-diethoxypyrazine. This method utilizes the addition of tert-butyllithium (B1211817) to the pyrazine (B50134) ring, followed by acidic hydrolysis to yield the desired amino acid ester.

| Starting Material | Organometallic Reagent | Intermediate | Product | Overall Yield (%) |

|---|---|---|---|---|

| 2,5-Diethoxypyrazine | tert-Butyllithium | Lithium azaenolate of tert-butylated diethoxypyrazine | Ethyl tert-leucinate | 64 |

Multicomponent Reactions and Domino Processes

Multicomponent reactions (MCRs), in which three or more reactants combine in a single synthetic operation to form a product that incorporates substantial portions of all the reactants, offer a highly efficient and atom-economical approach to complex molecules. These reactions are often considered a type of domino process, where a sequence of reactions occurs in one pot without the isolation of intermediates. The Ugi four-component condensation (U-4CC) is a prime example of such a reaction and is well-suited for the synthesis of α-aminoacyl amide derivatives, which are structurally related to 2-Acetamido-4,4-dimethylpentanoic acid. organic-chemistry.org

The Ugi reaction typically involves an aldehyde, an amine, a carboxylic acid, and an isocyanide. organic-chemistry.org For the synthesis of 2-Acetamido-4,4-dimethylpentanoic acid, a hypothetical Ugi reaction can be envisioned. This reaction would bring together four readily available starting materials in a one-pot synthesis, rapidly assembling the core structure of the target molecule.

A plausible set of reactants for this synthesis would be:

Aldehyde: Pivaldehyde (2,2-dimethylpropanal)

Amine: Ammonia (B1221849) (or a suitable ammonia equivalent)

Carboxylic Acid: Acetic acid

Isocyanide: A suitable isocyanide, for example, tert-butyl isocyanide

The reaction mechanism is believed to commence with the formation of an imine from the aldehyde and the amine. This is followed by the addition of the isocyanide and the carboxylic acid to the imine, leading to an intermediate which then undergoes an intramolecular acyl transfer (Mumm rearrangement) to yield the final α-acetamido amide product. The Ugi reaction is known for its high convergence and its ability to generate a wide variety of structures by simply varying the starting components. nih.gov

| Reaction Type | Aldehyde Component | Amine Component | Carboxylic Acid Component | Isocyanide Component | Potential Product |

|---|---|---|---|---|---|

| Ugi Four-Component Reaction | Pivaldehyde | Ammonia | Acetic acid | tert-Butyl isocyanide | N-(tert-butyl)-2-acetamido-4,4-dimethylpentanamide |

Subsequent hydrolysis of the resulting amide would yield the desired 2-Acetamido-4,4-dimethylpentanoic acid. The efficiency and modularity of the Ugi reaction make it a highly attractive pathway for the synthesis of complex amino acid derivatives like the title compound.

Chemical Reactivity and Mechanistic Investigations of 2 Acetamido 4,4 Dimethylpentanoic Acid

Amide Bond Reactivity and Functional Group Transformations

The acetamido group and the carboxyl group are the primary sites for functional group transformations in 2-Acetamido-4,4-dimethylpentanoic acid.

The stability of the amide bond and the esterification of the carboxyl group are fundamental aspects of the reactivity of 2-Acetamido-4,4-dimethylpentanoic acid.

Hydrolytic Stability:

Enzymatic hydrolysis of N-acyl amino acids is a well-established method for the kinetic resolution of racemic mixtures. Acylase I, for instance, catalyzes the enantioselective hydrolysis of N-acyl-L-amino acids harvard.eduharvard.edu. This enzymatic approach highlights a potential pathway for the selective cleavage of the amide bond in the L-enantiomer of 2-Acetamido-4,4-dimethylpentanoic acid. The Michaelis-Menten model is often used to describe the kinetics of such enzymatic reactions azom.com.

Esterification of the Carboxyl Group:

The carboxylic acid functional group of 2-Acetamido-4,4-dimethylpentanoic acid can be converted to an ester through various esterification methods. The choice of method often depends on the desired ester and the scale of the reaction.

Concurrent Esterification and N-acetylation: A study on the reaction of amino acids with triethyl orthoacetate (TEOA) in refluxing toluene (B28343) showed that it is an effective method for the concurrent N-acetylation and esterification of α-amino acids nih.gov. For instance, L-proline was converted to its N-acetyl ethyl ester in good yield nih.gov. This suggests a potential one-pot method for the synthesis of esters of 2-Acetamido-4,4-dimethylpentanoic acid from the parent amino acid.

Esterification of N-Protected Amino Acids: N-protected amino acids can be esterified using various reagents and conditions. A novel method involves the use of N-hydroxysuccinimide esters of N-protected amino acids, which react with alcohols in the presence of 4-(dimethylamino)pyridine (DMAP) to yield the corresponding esters under mild conditions core.ac.uk. This method is advantageous as the N-hydroxysuccinimide esters are relatively stable and can be stored core.ac.uk.

The kinetics of esterification reactions are influenced by factors such as the structure of the carboxylic acid and the alcohol, the catalyst used, and the reaction temperature. Studies on the esterification of other carboxylic acids have shown that the reaction often follows second-order kinetics jptcp.comresearchgate.net. For sterically hindered carboxylic acids, such as those with a neopentyl group, the rate of esterification can be significantly slower. The table below summarizes different esterification methods that could be applicable to 2-Acetamido-4,4-dimethylpentanoic acid, based on literature for similar compounds.

| Esterification Method | Reagents | Conditions | Applicable to | Reference |

| Concurrent Esterification and N-acetylation | Triethyl orthoacetate (TEOA) | Refluxing toluene | α-amino acids | nih.gov |

| From N-hydroxysuccinimide esters | Alcohol, DMAP | Room temperature, CH2Cl2 | N-protected amino acids | core.ac.uk |

| Zirconium-catalyzed esterification | Zr(Cp)2(CF3SO3)2·THF | 80 °C, benzotrifluoride | Various carboxylic acids | acs.org |

Modifications to the N-substituted acetamido group of 2-Acetamido-4,4-dimethylpentanoic acid can be achieved through N-alkylation reactions. These reactions typically involve the deprotonation of the amide nitrogen followed by reaction with an alkylating agent. The construction of carbon-nitrogen bonds via N-alkylation is a common transformation in organic synthesis acsgcipr.org.

The reactivity of the amide nitrogen is influenced by its acidity. In the presence of a strong base, the amide proton can be removed to generate an amidate anion, which can then act as a nucleophile. For example, in the synthesis of 4-O-alkylated N-acetylneuraminic acid derivatives, sodium hydride (NaH) was used to deprotonate both the hydroxyl and acetamido groups before alkylation nih.gov.

Alternative methods for N-alkylation include the use of trichloroacetimidate (B1259523) electrophiles with a Brønsted acid catalyst, which has been applied to the N-alkylation of pyrazoles mdpi.com. While direct examples of N-alkylation on 2-Acetamido-4,4-dimethylpentanoic acid are not prevalent in the literature, the general principles of amide alkylation suggest that such modifications are feasible.

Reactions Involving the Stereocenter and Side Chain

The stereocenter at the alpha-carbon and the bulky gem-dimethylpentanoic moiety are key structural features that influence the reactivity of 2-Acetamido-4,4-dimethylpentanoic acid.

Epimerization, the change in configuration at one of multiple stereocenters, and racemization, the formation of an equal mixture of enantiomers, are important considerations in the chemistry of chiral α-amino acids nih.govdntb.gov.ua.

Mechanisms of Epimerization:

In peptide synthesis, epimerization can occur through the formation of an oxazol-5(4H)-one intermediate, particularly when the carboxyl group of an N-protected amino acid is activated nih.gov. This process involves the abstraction of the proton at the α-carbon, which is facilitated by the electron-withdrawing nature of the activated carboxyl group. The resulting carbanion is stabilized by resonance, leading to a loss of stereochemical integrity.

Factors Influencing Racemization:

The susceptibility of an amino acid to racemization is influenced by several factors, including:

Structure of the amino acid: Amino acids with electron-withdrawing groups on their side chains are more prone to epimerization nih.gov.

Reaction conditions: The presence of a base can promote the abstraction of the α-proton, leading to racemization. For example, treating D-tert-leucine with ammonium (B1175870) hydroxide (B78521) resulted in complete racemization google.com.

Activation method: The method used to activate the carboxyl group for coupling reactions can significantly impact the degree of racemization peptide.com.

While specific studies on the epimerization and racemization of 2-Acetamido-4,4-dimethylpentanoic acid are limited, the presence of the bulky neopentyl group may influence the rate of these processes due to steric hindrance. The racemization of N-acetyl-L-leucine has been shown to be possible in the presence of acetic anhydride (B1165640), although it can be competitive with hydrolysis google.com.

The gem-dimethyl group, a key feature of the neopentyl moiety, imparts significant steric hindrance and chemical stability to the side chain of 2-Acetamido-4,4-dimethylpentanoic acid techwinks.com.inontosight.aimedium.comucla.edu. This steric bulk can influence the reactivity of adjacent functional groups and makes the side chain itself relatively inert to many chemical transformations.

The Thorpe-Ingold effect, which describes how gem-dimethyl substitution can accelerate intramolecular reactions, is a relevant concept when considering the reactivity of this moiety acs.org. While the gem-dimethyl group itself is not highly reactive, its presence can influence the conformational preferences of the molecule, potentially affecting the rates of reactions at other sites.

Direct chemical modification of the unactivated C-H bonds of the gem-dimethylpentanoic moiety would likely require harsh reaction conditions or the use of highly reactive reagents, such as radical initiators. However, the gem-dimethyl group can play a role in directing reactions. For instance, in medicinal chemistry, this group is often incorporated to increase target engagement and improve pharmacokinetic profiles through van der Waals interactions and by restricting the molecule to a bioactive conformation acs.org.

Reaction Kinetics and Mechanistic Pathways Elucidation

Understanding the kinetics and mechanisms of reactions involving 2-Acetamido-4,4-dimethylpentanoic acid is crucial for controlling its transformations and for its potential applications.

Reaction Kinetics:

Kinetic studies on related systems provide insights into the expected behavior of 2-Acetamido-4,4-dimethylpentanoic acid.

Esterification: The kinetics of esterification reactions are often studied under pseudo-first-order conditions. For the esterification of hexanoic acid with various N,N-dialkylamino alcohols, the rate constants were determined and found to be influenced by the ability of the amino alcohol to activate the carboxylic acid via hydrogen bonding researchgate.net. The rate of esterification is also dependent on temperature and the molar ratio of reactants researchgate.net.

Hydrolysis: The hydrolysis of the amide bond in N-acetyl-D-glucosamine has been studied in relation to acid concentration, with the rate being dependent on the concentrations of hydrogen ions and water researchgate.net. Enzymatic hydrolysis of N-acetyl amino acids can be described by Michaelis-Menten kinetics, where parameters like Vmax and KM can be determined experimentally azom.com.

The table below presents hypothetical kinetic parameters for reactions involving 2-Acetamido-4,4-dimethylpentanoic acid, based on data from analogous systems.

| Reaction | Reactant | Conditions | Kinetic Model | Hypothetical Rate Constant (k) | Reference (Analogous System) |

| Acid-catalyzed Esterification | Methanol | H2SO4, 60°C | Second-order | 0.1 - 0.4 L mol⁻¹ h⁻¹ | |

| Acid-catalyzed Hydrolysis | 1M HCl | 100°C | Pseudo-first-order | 10⁻⁴ - 10⁻⁵ s⁻¹ | researchgate.net |

| Enzymatic Hydrolysis | Acylase I | pH 7.0, 37°C | Michaelis-Menten | Vmax: 0.1-1.0 mmol L⁻¹ min⁻¹ | azom.com |

Mechanistic Pathways:

The elucidation of reaction mechanisms often involves a combination of experimental evidence and computational studies.

Hydrolysis of N-acylated Amino Acid Amides: Mechanistic studies on the hydrolysis of certain N-acylated amino acid amides suggest a rate-limiting step involving the formation of an oxazolinium ion intermediate acs.org. This pathway is influenced by the electronic properties of the N-acyl group.

Esterification: The mechanism of acid-catalyzed esterification typically involves the protonation of the carbonyl oxygen of the carboxylic acid, followed by nucleophilic attack by the alcohol to form a tetrahedral intermediate. Subsequent elimination of water yields the ester.

Non-enzymatic Formation of N-acetylated Amino Acids: In some biological contexts, N-acetylated amino acids can form non-enzymatically from 2-keto acids and ammonia (B1221849). Molecular modeling has been used to assess the possible reaction mechanisms for this process mdpi.com.

Further mechanistic investigations specifically on 2-Acetamido-4,4-dimethylpentanoic acid would be beneficial for a more complete understanding of its chemical behavior.

Derivatives, Analogs, and Conjugates of 2 Acetamido 4,4 Dimethylpentanoic Acid

Structural Analogs with Modified Side Chains

Modifications to the side chain of 2-Acetamido-4,4-dimethylpentanoic acid can significantly influence its physicochemical properties and biological activity. These modifications can range from simple changes in chain length and branching to the introduction of various functional groups.

Homologs and Branched Alkyl Chain Derivatives

The length and branching of the alkyl side chain of N-acetylated amino acids can impact their metabolic pathways and biological effects. While specific studies on a homologous series of 2-Acetamido-4,4-dimethylpentanoic acid are not extensively documented, the principles of branched-chain amino acid (BCAA) metabolism provide a framework for understanding the potential consequences of such modifications. nih.govnih.govmdpi.comfrontiersin.orgresearchgate.net

Homologs of 2-Acetamido-4,4-dimethylpentanoic acid would involve the synthesis of N-acetylated amino acids with varying numbers of carbon atoms in the main chain, while maintaining the gem-dimethyl substitution. For instance, 2-acetamido-3,3-dimethylbutanoic acid would be a lower homolog, and 2-acetamido-5,5-dimethylhexanoic acid an upper homolog. The synthesis of such compounds can generally be achieved through standard methods of amino acid synthesis followed by N-acetylation.

The branching pattern of the alkyl chain is a critical determinant of the biological activity of amino acids. nih.govnih.gov The catabolism of BCAAs like leucine (B10760876), isoleucine, and valine involves initial transamination followed by oxidative decarboxylation, processes that are sensitive to the structure of the alkyl side chain. frontiersin.org Altering the branching of 2-Acetamido-4,4-dimethylpentanoic acid, for example, by shifting the position of the methyl groups, would likely lead to different metabolic fates and potentially altered biological activities.

Systematic studies on non-fullerene acceptors for organic solar cells have demonstrated that varying the length of branched alkyl chains can systematically alter molecular packing and electronic properties. nih.gov While the context is different, it highlights the principle that modifications to alkyl chains can be a powerful tool for fine-tuning molecular properties.

Table 1: Potential Homologs and Branched Alkyl Chain Derivatives

| Compound Name | Modification from Parent Compound | Potential Synthetic Approach |

| 2-Acetamido-3,3-dimethylbutanoic acid | Shorter carbon chain (lower homolog) | Strecker synthesis from 2,2-dimethylpropanal, followed by N-acetylation |

| 2-Acetamido-5,5-dimethylhexanoic acid | Longer carbon chain (upper homolog) | Malonic ester synthesis with 1-bromo-3,3-dimethylbutane, followed by amination and N-acetylation |

| 2-Acetamido-3,4-dimethylpentanoic acid | Altered branching pattern | Asymmetric synthesis from appropriate chiral precursors |

Functionalized Pentanoic Acid Analogs

The introduction of functional groups into the pentanoic acid backbone of 2-Acetamido-4,4-dimethylpentanoic acid can lead to analogs with novel chemical reactivity and biological properties. Common functionalizations include halogenation, hydroxylation, and the introduction of keto groups.

Halogenated Analogs: The incorporation of halogen atoms, particularly fluorine, is a common strategy in medicinal chemistry to modulate the electronic properties, metabolic stability, and bioavailability of a molecule. mdpi.com The synthesis of α-halogenated analogs of related compounds like 3-(acetylhydroxyamino)propylphosphonic acid has been reported, demonstrating the feasibility of such modifications. nih.gov Halogenation of the pentanoic acid chain of 2-Acetamido-4,4-dimethylpentanoic acid could be achieved through various synthetic methods, depending on the desired position of the halogen.

Hydroxylated and Keto-Derivatives: The introduction of hydroxyl or keto groups can provide new points for hydrogen bonding and further chemical modification. The synthesis of α-keto acids is a well-established field in organic chemistry, with numerous methods available for their preparation. researchgate.net Similarly, hydroxylation can be achieved through various oxidative methods. These functionalized analogs could serve as intermediates for the synthesis of more complex derivatives or may exhibit interesting biological activities in their own right. For example, N-acyl-α-amino ketones are known to possess a range of biological activities, including antiviral and anti-inflammatory properties. nih.gov

Table 2: Examples of Functionalized Pentanoic Acid Analogs

| Functional Group | Potential Analog Name | Potential Synthetic Strategy |

| Halogen (e.g., Fluoro) | 2-Acetamido-5-fluoro-4,4-dimethylpentanoic acid | Nucleophilic fluorination of a suitable precursor |

| Hydroxyl | 2-Acetamido-5-hydroxy-4,4-dimethylpentanoic acid | Reduction of a corresponding carboxylic acid or ester |

| Keto | 2-Acetamido-4,4-dimethyl-5-oxopentanoic acid | Oxidation of a corresponding secondary alcohol |

N-Acyl and N-Protected Derivatives

Modifications at the N-acyl group or the use of alternative N-protecting groups can significantly alter the properties of 2-Acetamido-4,4-dimethylpentanoic acid, influencing its interactions with biological targets and its utility in peptide synthesis.

Acetamido Group Modifications and Bioisosteric Replacements

The acetamido group plays a crucial role in the biological activity of many compounds by participating in hydrogen bonding and other molecular interactions. mdpi.com Modification of this group or its replacement with a bioisostere can be a powerful strategy in drug design to improve potency, selectivity, and pharmacokinetic properties. drughunter.com

Homologous N-Acyl Derivatives: A straightforward modification is to replace the acetyl group with other acyl groups of varying chain lengths, such as propionyl (N-propionyl) or butyryl (N-butyryl). The synthesis of such derivatives typically involves the acylation of the corresponding amino acid with the appropriate acid chloride or anhydride (B1165640). These modifications can alter the lipophilicity and steric bulk of the N-terminus, potentially affecting biological activity.

Bioisosteric Replacements: Bioisosteres are functional groups with similar steric and electronic properties. drughunter.com Common bioisosteres for the amide group include N-acylsulfonamides, triazoles, and oxetanes. nih.gov The replacement of the acetamido group in 2-Acetamido-4,4-dimethylpentanoic acid with these bioisosteres would result in novel analogs with potentially different biological profiles. For instance, N-acylsulfonamides are known to be good mimics of carboxylic acids and can influence acidity and cell permeability. nih.gov A study on derivatives of 2-deoxy-2,3-didehydro-N-acetyl neuraminic acid explored various amide bioisosteres at the C9 position, including triazole, urea, and carbamate, highlighting the utility of this approach in modifying biological activity. acs.org

Table 3: Potential Modifications and Bioisosteric Replacements of the Acetamido Group

| Modification/Replacement | Resulting Functional Group | Potential Impact |

| N-Propionyl | -NH-CO-CH2CH3 | Increased lipophilicity |

| N-Acylsulfonamide | -NH-SO2-R | Altered acidity and hydrogen bonding |

| 1,2,3-Triazole | Heterocyclic ring | Different steric and electronic profile |

Peptide Conjugates and Amide Coupling Strategies

The sterically hindered nature of 2-Acetamido-4,4-dimethylpentanoic acid presents challenges for its incorporation into peptide chains. The bulky gem-dimethyl group can significantly slow down the rate of peptide bond formation. researchgate.net

Amide Coupling Strategies: Standard peptide coupling reagents may be inefficient for sterically hindered amino acids. researchgate.net More potent coupling reagents are often required to achieve reasonable yields and reaction times. Phosphonium- and aminium-based reagents, such as PyBOP, HBTU, and HATU, are commonly used for difficult couplings. uniurb.it These reagents form highly reactive activated esters that can overcome the steric hindrance. bachem.com The choice of solvent and base is also critical for optimizing the coupling reaction.

Table 4: Suitable Coupling Reagents for Sterically Hindered Amino Acids

| Coupling Reagent | Class | Key Features |

| PyBOP | Phosphonium Salt | Effective for sterically hindered couplings. |

| HBTU/TBTU | Aminium/Uronium Salt | Widely used, efficient, and generates soluble byproducts. bachem.com |

| HATU | Aminium/Uronium Salt | Highly reactive, based on the more acidic HOAt. |

| COMU | Aminium/Uronium Salt | Based on OxymaPure, a safer alternative to HOBt-based reagents. bachem.com |

Peptide Conjugates: The conjugation of peptides to small molecules is a rapidly growing area of research, with applications in targeted drug delivery and the development of novel therapeutics. nih.gov The synthesis of peptide-PNA (peptide nucleic acid) conjugates, for example, often involves the sequential coupling of amino acid and PNA monomers on a solid support. nih.gov Given the challenges in coupling 2-Acetamido-4,4-dimethylpentanoic acid, its incorporation into a peptide conjugate would likely be performed using robust coupling methods. researchgate.netnih.gov The resulting conjugate would combine the properties of the peptide with the unique structural features of the N-acetylated amino acid.

Isotopic Labeling and Probes for Research

Isotopically labeled analogs of 2-Acetamido-4,4-dimethylpentanoic acid are invaluable tools for studying its metabolism, distribution, and mechanism of action. nih.goveurisotop.com Stable isotopes such as deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N) are commonly used for these purposes.

The synthesis of isotopically labeled compounds involves the use of labeled starting materials in the synthetic route. nih.gov For example, ¹⁴C-labeled 2-Acetamido-4,4-dimethylpentanoic acid could be synthesized using [1-¹⁴C]-acetic acid for the N-acetylation step. nih.gov Deuterium can be incorporated at various positions through the use of deuterated reagents or through hydrogen-deuterium exchange reactions.

These labeled compounds can be used in a variety of research applications:

Metabolic Studies: By tracing the fate of the isotopic label, researchers can identify the metabolites of 2-Acetamido-4,4-dimethylpentanoic acid and elucidate its metabolic pathways. Mass spectrometry is a key analytical technique for these studies. nih.gov

Pharmacokinetic Studies: Isotopic labeling allows for the quantification of the compound and its metabolites in biological samples, providing information on its absorption, distribution, metabolism, and excretion (ADME).

Mechanism of Action Studies: Labeled compounds can be used as probes to identify binding partners and to study the interactions of the compound with its biological targets.

Table 5: Common Isotopes Used in Labeling and Their Applications

| Isotope | Type | Common Application | Detection Method |

| Deuterium (²H) | Stable | Metabolic and pharmacokinetic studies | Mass Spectrometry |

| Carbon-13 (¹³C) | Stable | Metabolic flux analysis, NMR studies | Mass Spectrometry, NMR |

| Nitrogen-15 (¹⁵N) | Stable | Protein and amino acid metabolism studies | Mass Spectrometry, NMR |

| Carbon-14 (¹⁴C) | Radioactive | Quantitative analysis in biological samples | Scintillation Counting, Autoradiography |

Deuterium and Carbon-13 Labeling for Mechanistic Studies

Isotopic labeling is a powerful technique used to trace the metabolic fate of a molecule and to elucidate reaction mechanisms without altering the compound's fundamental chemical properties. nih.gov The substitution of an atom with one of its isotopes (e.g., hydrogen with deuterium or carbon-12 with carbon-13) allows for the tracking of the molecule through biological systems or chemical reactions. medchemexpress.com

Deuterium Labeling

The synthesis of deuterium-labeled 2-Acetamido-4,4-dimethylpentanoic acid would likely involve the use of deuterated reagents at a key step in its synthesis. For instance, methods such as catalytic hydrogen-deuterium exchange using deuterated water could be employed. researchgate.net Another approach involves the reduction of a suitable precursor with a deuterium source like lithium aluminum deuteride. The strategic placement of deuterium atoms can help in understanding metabolic pathways, particularly in identifying sites of enzymatic oxidation.

Carbon-13 Labeling

Carbon-13 labeling provides a valuable tool for tracking the carbon skeleton of 2-Acetamido-4,4-dimethylpentanoic acid. The synthesis of a 13C-labeled version would typically involve starting with a commercially available 13C-enriched precursor. nih.gov For example, a synthetic route could be designed to incorporate a 13C-labeled carbonyl group or specific alkyl carbons. These labeled compounds are particularly useful in nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to follow the metabolic conversion of the parent molecule. nih.gov

Applications in Mechanistic Studies

Isotopically labeled 2-Acetamido-4,4-dimethylpentanoic acid would be instrumental in several areas of research:

Metabolic Fate Studies: By tracking the isotopically labeled compound in biological systems, researchers could identify its metabolites and understand its metabolic pathways.

Enzyme Inhibition Studies: If this compound is an enzyme inhibitor, labeled versions could help to clarify the mechanism of inhibition and the interaction with the enzyme's active site.

Pharmacokinetic Profiling: Isotopic labeling is a standard method in drug development to determine the absorption, distribution, metabolism, and excretion (ADME) properties of a compound.

| Isotope | Labeling Method | Potential Application in Mechanistic Studies |

| Deuterium (2H) | Catalytic H-D exchange, Reduction with deuterated reagents | Elucidating metabolic oxidation sites, Studying kinetic isotope effects |

| Carbon-13 (13C) | Use of 13C-labeled precursors in synthesis | Tracing the carbon skeleton in metabolic pathways, NMR-based structural studies of drug-target complexes |

Fluorescent and Affinity Labeling for Biological Probes

Biological probes are essential tools for visualizing and understanding biological processes at the molecular level. frontiersin.org By attaching a fluorescent dye or an affinity tag to a molecule like 2-Acetamido-4,4-dimethylpentanoic acid, it can be transformed into a probe to study its biological targets and mechanism of action.

Fluorescent Labeling

A fluorescent derivative of 2-Acetamido-4,4-dimethylpentanoic acid would involve the covalent attachment of a fluorophore. The choice of fluorophore would depend on the specific application, considering factors like brightness, photostability, and spectral properties. The synthesis would typically involve modifying the carboxylic acid or another functional group of the parent molecule to link it to a reactive derivative of the fluorescent dye.

Potential Applications of Fluorescent Probes:

Cellular Imaging: A fluorescently labeled compound could be used in fluorescence microscopy to visualize its uptake and subcellular localization within living cells.

Target Identification: By observing where the fluorescent probe accumulates, potential cellular targets can be identified.

Binding Assays: Fluorescence-based assays can be developed to study the binding affinity of the compound to its biological targets.

Affinity Labeling

Affinity labeling probes are designed to specifically and irreversibly bind to their biological target. This is often achieved by incorporating a reactive group into the molecule that can form a covalent bond with a nearby amino acid residue in the target protein's binding site. Photoaffinity labeling is a common technique where a photoreactive group is used, which becomes reactive upon exposure to UV light. nih.gov

Potential Applications of Affinity Probes:

Target Validation: Affinity probes can be used to confirm the direct interaction between the compound and its putative target.

Binding Site Mapping: By analyzing the site of covalent attachment, the specific binding pocket on the target protein can be identified.

Proteomic Profiling: Affinity probes can be used in combination with proteomics to identify the full spectrum of proteins that interact with the compound in a complex biological sample.

| Probe Type | Labeling Strategy | Potential Biological Application |

| Fluorescent Probe | Covalent attachment of a fluorophore | Cellular imaging, Target identification, Binding assays |

| Affinity Probe | Incorporation of a reactive or photoreactive group | Target validation, Binding site mapping, Proteomic profiling |

Despite a comprehensive search for spectroscopic and structural data specifically for the chemical compound “2-Acetamido-4,4-dimethylpentanoic acid,” no publicly available experimental or detailed theoretical data could be retrieved.

As a result, it is not possible to provide a scientifically accurate and detailed article that adheres to the specific requirements of the requested outline, which includes in-depth analysis of NMR spectroscopy, mass spectrometry, and vibrational spectroscopy for this particular compound.

Information on related but structurally distinct molecules, such as various isomers of dimethylpentanoic acid, is available. However, in strict adherence to the instruction to focus solely on "2-Acetamido-4,4-dimethylpentanoic acid," this information cannot be used to generate the requested content. The generation of an article without specific data would lead to inaccuracies and speculation, which would not meet the required standard of a professional and authoritative scientific document.

Therefore, the requested article on the advanced spectroscopic and structural elucidation of “2-Acetamido-4,4-dimethylpentanoic acid” cannot be generated at this time due to the absence of the necessary scientific data in the public domain.

Advanced Spectroscopic and Structural Elucidation Techniques

Vibrational Spectroscopy for Functional Group Analysis

Infrared (IR) Spectroscopy

Key functional groups in 2-Acetamido-4,4-dimethylpentanoic acid include a carboxylic acid, an amide, and alkane moieties. The carboxylic acid group would exhibit a broad O-H stretching band, typically in the region of 3300-2500 cm⁻¹, and a strong C=O (carbonyl) stretching band around 1700-1725 cm⁻¹. The amide group would show a characteristic N-H stretching vibration near 3300 cm⁻¹ and a strong C=O (amide I) stretching band around 1650 cm⁻¹. The C-H stretching vibrations from the dimethyl and pentanoic acid backbone would appear in the 2960-2850 cm⁻¹ region. The "fingerprint region" (below 1500 cm⁻¹) would contain a complex pattern of bands arising from C-C, C-N, and C-O stretching and various bending vibrations, which would be unique to the molecule. docbrown.infonist.gov

Table 1: Predicted Characteristic Infrared Absorption Bands for 2-Acetamido-4,4-dimethylpentanoic acid

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Carboxylic Acid | O-H stretch | 3300 - 2500 (broad) |

| Carboxylic Acid | C=O stretch | 1725 - 1700 |

| Amide | N-H stretch | ~3300 |

| Amide | C=O stretch (Amide I) | ~1650 |

| Alkane | C-H stretch | 2960 - 2850 |

This table is predictive and based on characteristic functional group frequencies.

Raman Spectroscopy

Raman spectroscopy provides complementary information to IR spectroscopy. It measures the inelastic scattering of monochromatic light, which is dependent on changes in the polarizability of molecular bonds during vibration. For 2-Acetamido-4,4-dimethylpentanoic acid, Raman spectroscopy would be particularly useful for observing non-polar bonds and symmetric vibrations.

The C-C backbone and the symmetric stretching of the C(CH₃)₂ group would be expected to produce strong signals in the Raman spectrum. The C=O stretching vibrations of both the carboxylic acid and the amide groups would also be Raman active. While a specific Raman spectrum for this compound is not available, general regions of activity can be anticipated. The C-H stretching modes would appear in the 2800-3000 cm⁻¹ range, and the fingerprint region would contain a wealth of structural information. researchgate.netnih.govrsc.org

Table 2: Predicted Raman Active Vibrational Modes for 2-Acetamido-4,4-dimethylpentanoic acid

| Functional Group | Vibrational Mode | Expected Raman Shift (cm⁻¹) |

| Alkane | C-C stretch | 800 - 1200 |

| Alkane | C-H stretch | 2800 - 3000 |

| Carboxylic Acid | C=O stretch | ~1665 |

| Amide | C=O stretch (Amide I) | ~1650 |

This table is predictive and based on characteristic functional group frequencies.

X-ray Crystallography for Solid-State Structural Determination

Single Crystal X-ray Diffraction Analysis

To perform single crystal X-ray diffraction, a suitable single crystal of 2-Acetamido-4,4-dimethylpentanoic acid would need to be grown. This crystal would then be mounted on a diffractometer and irradiated with a beam of X-rays. The resulting diffraction pattern is used to calculate the electron density map of the molecule, from which the atomic positions can be determined. rigaku.com

The analysis would yield precise data on the geometry of the molecule, including the planarity of the amide group and the bond lengths and angles of the carboxylic acid. It would also reveal the unit cell dimensions and the space group of the crystal. researchgate.net

Table 3: Hypothetical Crystallographic Data for 2-Acetamido-4,4-dimethylpentanoic acid

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 8.2 |

| c (Å) | 12.1 |

| β (°) | 95.5 |

| Volume (ų) | 1033 |

| Z | 4 |

This table presents hypothetical data for illustrative purposes, as experimental data is not available.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are employed to predict the electronic properties and reactivity of molecules. These calculations solve approximations of the Schrödinger equation to determine the electron distribution and energy levels within the molecule.

The electronic structure of a molecule is fundamentally described by its molecular orbitals. Among the most important of these are the Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comthaiscience.info The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. researchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that provides information on the chemical reactivity and kinetic stability of a molecule. irjweb.com A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates that the molecule is more easily excitable and more reactive. irjweb.com For N-acetylated amino acids, theoretical calculations show that the HOMO is often localized around the electron-rich regions, such as the amide and carboxyl groups, while the LUMO is distributed over the molecule, ready to accept electron density. rsc.org

DFT calculations, for instance using the B3LYP functional with a 6-311++G(d,p) basis set, can be used to compute the energies of these orbitals for 2-Acetamido-4,4-dimethylpentanoic acid. irjweb.com From these energies, key electronic chemical descriptors can be derived.

Table 1: Illustrative Quantum Chemical Descriptors for 2-Acetamido-4,4-dimethylpentanoic acid This table presents a hypothetical example of data that would be generated from DFT calculations for illustrative purposes.

| Parameter | Formula | Illustrative Value (eV) | Significance |

| HOMO Energy (EHOMO) | - | -6.5 | Electron-donating capacity |

| LUMO Energy (ELUMO) | - | -0.8 | Electron-accepting capacity |

| Energy Gap (ΔE) | ELUMO - EHOMO | 5.7 | Chemical reactivity and stability |

| Ionization Potential (I) | -EHOMO | 6.5 | Energy to remove an electron |

| Electron Affinity (A) | -ELUMO | 0.8 | Energy released when gaining an electron |

| Chemical Hardness (η) | (I - A) / 2 | 2.85 | Resistance to change in electron distribution |

| Electronegativity (χ) | (I + A) / 2 | 3.65 | Power to attract electrons |

Analysis of the molecular orbitals would reveal the specific atomic contributions to the HOMO and LUMO, highlighting the most probable sites for electron donation and acceptance.

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the three-dimensional charge distribution of a molecule and predicting its reactive sites. researchgate.net MEP maps illustrate the electrostatic potential on the surface of a molecule, indicating regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). researchgate.net

In an MEP map, regions of negative electrostatic potential, typically colored red, correspond to areas of high electron density and are susceptible to electrophilic attack. Conversely, regions of positive potential, colored blue, are electron-deficient and are sites for nucleophilic attack. Neutral regions are typically colored green or yellow. researchgate.net

For 2-Acetamido-4,4-dimethylpentanoic acid, an MEP map would be expected to show:

Negative Potential (Red): Concentrated around the oxygen atoms of the carboxyl group and the carbonyl oxygen of the acetamido group, due to the high electronegativity of oxygen. These are the primary sites for interaction with electrophiles or hydrogen bond donors.

Positive Potential (Blue): Located around the acidic proton of the carboxyl group and the hydrogen atom attached to the amide nitrogen. These sites are electrophilic and can interact with nucleophiles or hydrogen bond acceptors.

Neutral/Slightly Positive Potential (Green/Yellow): Covering the hydrocarbon portions of the molecule, including the bulky tert-butyl group and the methyl group of the acetyl moiety, reflecting their nonpolar nature.

This charge distribution is crucial for understanding non-covalent interactions, such as hydrogen bonding and electrostatic interactions with other molecules.

Conformational Analysis and Molecular Dynamics Simulations

Due to the presence of several rotatable single bonds, 2-Acetamido-4,4-dimethylpentanoic acid is a flexible molecule that can adopt numerous conformations in space. Conformational analysis aims to identify the most stable, low-energy conformations and understand the energy barriers between them.

The conformation of N-acetylated amino acid derivatives is primarily determined by the torsional angles of the backbone (φ, ψ) and the side chain (χ). Theoretical studies on similar N-acetylated amino acids have shown that multiple conformations can exist as energy minima on the potential energy surface. nih.gov

Molecular Dynamics (MD) simulations are a powerful computational method to explore the conformational landscape of a molecule over time. acs.orgnih.gov By simulating the atomic motions according to the laws of classical mechanics, MD can map the potential energy surface, revealing the preferred conformations and the transitions between them. nih.gov These simulations can identify stable conformers that may be populated under physiological conditions. For a molecule like 2-Acetamido-4,4-dimethylpentanoic acid, MD simulations would likely reveal that the bulky tert-butyl group imposes significant steric constraints, influencing the accessible backbone and side-chain conformations.

The surrounding solvent environment can have a profound impact on the conformational preferences of a molecule. aps.org Interactions between the solute and solvent molecules, such as hydrogen bonding and van der Waals forces, can stabilize or destabilize different conformers.

In the case of 2-Acetamido-4,4-dimethylpentanoic acid:

Polar Solvents (e.g., Water): A polar solvent would interact strongly with the polar carboxyl and acetamido groups. This would likely favor more extended conformations where these groups are exposed to the solvent to maximize hydrogen bonding. aps.org

Nonpolar Solvents (e.g., Chloroform): In a nonpolar environment, intramolecular hydrogen bonds (e.g., between the amide N-H and a carboxyl oxygen) might become more favorable, leading to more compact or folded conformations. nih.gov

MD simulations with explicit solvent models are used to accurately capture these effects, providing a realistic picture of how the molecule's structure and dynamics change in different environments. nih.gov

Molecular Docking and Protein-Ligand Interaction Modeling (Non-Clinical)

Molecular docking is a computational technique used to predict how a small molecule (ligand) binds to the active site of a macromolecule, typically a protein. ijpronline.com This non-clinical research tool is instrumental in fields like biochemistry and drug discovery for generating hypotheses about the function and potential targets of a molecule. researchgate.net

The process involves computationally placing the 3D structure of 2-Acetamido-4,4-dimethylpentanoic acid into the binding site of a target protein. A scoring function is then used to estimate the binding affinity, often expressed as a binding energy (in kcal/mol), and to rank different binding poses. nih.govacs.org Lower binding energy values typically indicate a more favorable interaction.

While no specific molecular docking studies have been published for 2-Acetamido-4,4-dimethylpentanoic acid, its structural similarity to N-acetylated amino acids suggests it could be modeled with various protein targets in a research context. For example, it could be docked into the active sites of enzymes that process amino acid derivatives to explore potential interactions. The model would predict key interactions, such as hydrogen bonds with the carboxylate and amide groups, and hydrophobic interactions involving the tert-butyl group.

Table 2: Illustrative Molecular Docking Results for 2-Acetamido-4,4-dimethylpentanoic acid with Hypothetical Protein Targets This table presents a hypothetical example of data that would be generated from molecular docking simulations for illustrative purposes. Targets are for non-clinical research examples.

| Hypothetical Protein Target (PDB ID) | Predicted Binding Affinity (kcal/mol) | Key Predicted Interactions |

| Generic Aminoacyl-tRNA Synthetase | -7.2 | H-bonds with carboxylate; hydrophobic packing of tert-butyl group |

| Model Peptidase Active Site | -6.5 | H-bonds with amide N-H and C=O; electrostatic interaction with carboxylate |

| Orphan Nuclear Receptor Ligand Binding Domain | -8.1 | Strong hydrophobic interactions with tert-butyl group in hydrophobic pocket; H-bond with amide C=O |

These computational predictions can guide experimental studies by identifying potential protein partners and providing a structural basis for the molecule's biochemical activity.

Predictive Binding to Enzyme Active Sites

Predictive binding studies are a cornerstone of computational drug design. These methods are used to forecast the affinity and mode of interaction between a small molecule (a ligand) and the active site of a target enzyme. Molecular docking is a primary technique used for this purpose. It involves computationally placing the ligand into the binding site of a protein and evaluating the likelihood of a stable complex being formed. The scoring functions used in docking algorithms estimate the binding energy, with lower scores generally indicating a more favorable interaction.

For a compound like 2-Acetamido-4,4-dimethylpentanoic acid, such studies would involve:

Target Selection: Identifying potential enzyme targets for which the compound might show inhibitory activity.

Model Preparation: Obtaining or generating three-dimensional structures of both the ligand (2-Acetamido-4,4-dimethylpentanoic acid) and the target enzyme.

Docking Simulation: Using specialized software to explore various binding poses of the ligand within the enzyme's active site.

Analysis of Results: Examining the predicted binding energies and the specific molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the ligand-enzyme complex.

Despite the utility of these methods, no published research detailing the predictive binding of 2-Acetamido-4,4-dimethylpentanoic acid to any specific enzyme active sites could be located.

Biological Activity and Molecular Mechanisms in Non Clinical Research

Enzymatic Interactions and Modulation (In Vitro Studies)

The introduction of an acetyl group to the amino function of an amino acid significantly alters its chemical nature, transforming it from a zwitterion into an anionic compound. This fundamental change dictates its interaction with enzymes and transport proteins.

N-acetylation can redirect a molecule's metabolic pathway by altering its affinity for various enzymes and transporters. For example, the parent amino acid L-leucine is a well-known substrate for the L-type amino acid transporter 1 (LAT1). However, its N-acetylated form, N-acetyl-L-leucine, is recognized and transported by different proteins, namely the organic anion transporters OAT1 and OAT3, and the monocarboxylate transporter MCT1. nih.govresearchgate.net This change in substrate specificity is a critical aspect of how N-acetylation can modulate the biological disposition of an amino acid.

The kinetics of such interactions are typically characterized by the Michaelis constant (Km), representing the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax). These parameters are crucial for understanding the efficiency and capacity of enzymatic or transport processes.

| N-Acetylated Amino Acid | Transporter | Km (mM) | Cell System |

|---|---|---|---|

| N-Acetyl-L-leucine | MCT1 | ~10-20 | Oocytes/Mammalian Cells |

| N-Acetyl-L-leucine | OAT1 | ~0.1-0.5 | Oocytes/Mammalian Cells |

| N-Acetyl-L-leucine | OAT3 | ~0.05-0.2 | Oocytes/Mammalian Cells |

Note: The values in this table are generalized from the literature on N-acetyl-L-leucine and are for illustrative purposes. Specific data for 2-Acetamido-4,4-dimethylpentanoic acid are not available.

N-acetylated amino acids have the potential to act as modulators of enzyme activity, functioning as either inhibitors or, in some cases, activators. The mechanism of such interactions can vary, with competitive inhibition occurring when the molecule competes with the natural substrate for the enzyme's active site. Non-competitive inhibition involves binding to an allosteric site, altering the enzyme's conformation and activity.

A notable example from the broader class of N-acyl amino acids is their interaction with fatty acid amide hydrolase (FAAH), a key enzyme in the endocannabinoid system. mdpi.com Depending on their specific structure, these molecules can either be substrates for or inhibitors of FAAH. The inhibitory potency is typically quantified by the half-maximal inhibitory concentration (IC50), which indicates the concentration of the compound required to reduce enzyme activity by 50%.

| Enzyme Target | N-Acetylated Amino Acid Analog | IC50 (µM) | Mechanism of Inhibition |

|---|---|---|---|

| Fatty Acid Amide Hydrolase (FAAH) | N-acyl amino acid derivative | Variable | Competitive/Non-competitive |

| Aminoacylase | N-acetyl-amino acid with specific side chain | Variable | Substrate Competition |

Note: This table presents hypothetical scenarios as no specific enzyme inhibition data for 2-Acetamido-4,4-dimethylpentanoic acid has been identified.

Cellular Pathway Modulation (In Vitro and Ex Vivo Studies)

While direct evidence for 2-Acetamido-4,4-dimethylpentanoic acid is lacking, the known effects of related compounds suggest potential avenues of cellular pathway modulation.

By altering transporter affinity, N-acetylation can influence the intracellular availability of the corresponding amino acid following deacetylation. This can have significant downstream effects on metabolic and biosynthetic pathways. For instance, N-acetyl-L-leucine can serve as a prodrug for leucine (B10760876), potentially bypassing saturated LAT1 transporters to increase intracellular leucine levels. nih.govresearchgate.net

Furthermore, the pentanoic acid backbone of the subject compound is structurally related to medium-chain fatty acids. Studies on these fatty acids have demonstrated their capacity to influence key metabolic processes such as the citric acid cycle, the Warburg effect in cancer cells, and the synthesis of fatty acids. nih.gov This suggests that 2-Acetamido-4,4-dimethylpentanoic acid could potentially impact cellular energy and lipid homeostasis.

The mammalian target of rapamycin (B549165) (mTOR) is a central regulator of cell growth and metabolism and is notably activated by the amino acid leucine. By potentially increasing the intracellular concentration of leucine, N-acetyl-L-leucine has been explored as a modulator of the mTOR signaling pathway. researchgate.net The hypothesis is that by circumventing the rate-limiting step of leucine transport, such N-acetylated compounds could more effectively stimulate mTOR-dependent processes.

As 2-Acetamido-4,4-dimethylpentanoic acid is a derivative of a non-proteinogenic amino acid, its direct impact on mTOR signaling is not immediately evident. However, any indirect effects on the intracellular concentrations of other amino acids could potentially modulate this critical pathway.

Structure-Activity Relationship (SAR) Studies for Biological Effects

Structure-activity relationship (SAR) studies are essential for understanding how molecular structure dictates biological function. For N-acetylated amino acids, SAR studies would focus on the contributions of the amino acid side chain, the N-acetyl group, and the carboxylic acid moiety.

General principles derived from studies of analogous compounds suggest:

Amino Acid Side Chain: The size, polarity, and branching of the side chain are crucial for determining the molecule's interaction with enzyme active sites and transporter binding pockets. nih.govbohrium.com

N-Acetyl Group: The presence of this group is fundamental to the altered physicochemical properties that lead to changes in transporter specificity and metabolic profile. nih.govresearchgate.net

Carboxylic Acid Group: In some instances, modifications to the C-terminus, such as esterification, are tolerated by transporters, indicating that a negative charge at this position is not a universal requirement for recognition. nih.govbohrium.com

| Structural Feature | Modification | General Impact on Biological Activity |

|---|---|---|

| Amino Acid Side Chain | Increased lipophilicity | May enhance membrane permeability and interactions with hydrophobic binding sites. |

| Amino Acid Side Chain | Introduction of polar groups | Can alter transporter specificity and aqueous solubility. |

| N-Acetyl Group | Replacement with other acyl groups | May modulate metabolic stability and interactions with deacylating enzymes. |

| Carboxylic Acid Group | Esterification | Can create a prodrug form and may be tolerated by certain transporters. |

Note: This table outlines generalized SAR principles, as specific studies for 2-Acetamido-4,4-dimethylpentanoic acid are unavailable.

Correlating Structural Motifs with Functional Outcomes

The functional characteristics of 2-Acetamido-4,4-dimethylpentanoic acid in a biological context are intrinsically linked to its key structural motifs: the N-terminal acetyl group and the sterically demanding 4,4-dimethylpentyl side chain. This side chain is a structural isomer of the non-canonical amino acid tert-leucine (Tle), known for its bulky tert-butyl group, which imposes significant conformational constraints on peptides into which it is incorporated. nih.gov

The 4,4-dimethylpentyl motif, with its quaternary carbon, introduces significant steric bulk. In peptides and peptidomimetics, the inclusion of such bulky, hydrophobic side chains serves several functional purposes. A primary outcome is the enhancement of resistance to enzymatic degradation. nih.govnih.gov The hydrolysis of peptide bonds by proteases can be sterically hindered by atypical, bulky moieties adjacent to the cleavage site, thereby increasing the metabolic stability of the parent molecule. nih.gov

Furthermore, this structural element can be critical in modulating protein-protein interactions (PPIs). Peptides designed to inhibit PPIs often derive their affinity and specificity from a few "hot-spot" residues that fit into specific pockets on the target protein. researchgate.net The incorporation of a bulky, hydrophobic group like the 4,4-dimethylpentyl side chain can mimic such a hot-spot residue, potentially leading to high-affinity binding. The conformational rigidity imposed by this group can also pre-organize the peptide backbone into a bioactive secondary structure, such as an α-helix or β-turn, reducing the entropic penalty upon binding and enhancing potency. nih.govmdpi.com

The N-acetyl group also contributes to the molecule's functional profile. Acetylation of the N-terminus blocks the free amine group, rendering the molecule resistant to degradation by aminopeptidases. This modification is a common strategy in peptide drug design to prolong the molecule's half-life.

The combined effect of these motifs—enhanced proteolytic stability and conformational constraint—are key determinants of the potential biological activity of molecules containing this scaffold.

Rational Design of Biologically Active Analogs

The rational design of biologically active molecules is a cornerstone of modern medicinal chemistry, aiming to optimize drug-like properties through targeted structural modifications. nih.govresearchgate.net Incorporating non-canonical amino acids (ncAAs) with unique side chains, such as the 4,4-dimethylpentanoic acid moiety, is a key strategy in the rational design of peptide-based therapeutics and research tools. researchgate.netibmmpeptide.com This approach seeks to create peptidomimetics with improved potency, selectivity, and pharmacokinetic profiles compared to their natural peptide counterparts. nih.gov

The design of analogs incorporating the 4,4-dimethylpentanoic acid structure is guided by several principles:

Enhancing Proteolytic Resistance: A primary goal is to overcome the rapid degradation of natural peptides in vivo. The steric bulk of the 4,4-dimethylpentyl side chain is rationally introduced near scissile bonds to shield them from protease activity, a common strategy for improving metabolic stability. nih.gov

Conformational Constraint: Natural peptides are often highly flexible, which can lead to poor receptor affinity and selectivity. The introduction of sterically demanding residues like this is a design choice to restrict the peptide's conformational freedom. nih.gov This can lock the molecule into a specific three-dimensional structure that is optimal for binding to a biological target, thereby enhancing affinity and efficacy. nih.gov

Modulating Specificity: By systematically replacing canonical amino acids with this bulky analog at various positions in a peptide sequence, researchers can probe structure-activity relationships (SAR). nih.gov This process helps identify key interactions and can be used to design analogs with improved selectivity for a specific receptor subtype or enzyme isoform. researchgate.net

Role as Non-Canonical Amino Acid in Research Systems (In Vitro)

In research settings, 2-Acetamido-4,4-dimethylpentanoic acid is a derivative of the non-canonical amino acid (ncAA) 2-amino-4,4-dimethylpentanoic acid. Non-canonical amino acids are those not found among the 20 common proteinogenic amino acids and are used to create peptides or proteins with novel properties. nih.govnih.govnih.gov The use of ncAAs is a powerful tool for probing biological systems and developing new therapeutics. sigmaaldrich.com The defining feature of this particular ncAA is its bulky and hydrophobic neopentyl-like side chain, which imparts unique steric and physicochemical properties not available in the standard amino acid repertoire.

Incorporation into Peptides and Proteins in Model Systems

The unacetylated form, 2-amino-4,4-dimethylpentanoic acid, can be incorporated into peptide sequences during chemical synthesis, most commonly via automated solid-phase peptide synthesis (SPPS). nih.gov In this process, the amino acid is used as a building block, protected with standard protecting groups (e.g., Fmoc or Boc), and sequentially coupled to a growing peptide chain on a solid resin support. The N-acetyl group can either be introduced using a pre-synthesized N-acetylated building block or added to the N-terminus of the completed peptide chain as a final modification step.

The incorporation of sterically hindered amino acids can present synthetic challenges. The bulky nature of the 4,4-dimethylpentyl side chain may slow down the kinetics of the peptide bond formation (coupling) step. youtube.com Consequently, optimized coupling reagents or extended reaction times may be necessary to ensure the complete and efficient incorporation of the residue into the desired peptide sequence.

The table below summarizes the expected impact of incorporating 2-amino-4,4-dimethylpentanoic acid into a model peptide, based on the known effects of similar bulky, non-canonical amino acids.

| Property Modified | Structural Cause | Anticipated Functional Outcome in Model Systems | Relevant Research Application |

|---|---|---|---|

| Proteolytic Stability | Steric hindrance from the 4,4-dimethylpentyl side chain near the peptide backbone. | Increased resistance to degradation by common proteases (e.g., trypsin, chymotrypsin) in cell culture or enzymatic assays. | Developing long-lasting peptide-based inhibitors or probes. |

| Secondary Structure | Restricted rotational freedom (phi/psi angles) of the peptide backbone due to side chain bulk. | Induction or stabilization of specific secondary structures like β-turns or helices. nih.gov | Designing conformationally defined peptidomimetics to study receptor binding. |

| Binding Affinity | Hydrophobic and van der Waals interactions between the bulky side chain and a target's binding pocket. | Potentially increased binding affinity if the side chain fits into a complementary hydrophobic pocket on the target protein. | Structure-activity relationship (SAR) studies to optimize peptide-based ligands. nih.gov |

| Solubility | Increased overall hydrophobicity of the peptide. | Decreased aqueous solubility, potentially requiring formulation with solubilizing agents for in vitro assays. | Studying the effects of lipophilicity on cell permeability and target engagement. |

Utility in Protease Specificity Profiling

Protease specificity profiling is a technique used to determine the preferred amino acid sequence that a protease recognizes and cleaves. plos.org This is often accomplished by exposing a protease to a large, diverse library of peptide substrates and identifying the resulting cleavage products. nih.govresearchgate.net

The incorporation of 2-amino-4,4-dimethylpentanoic acid (or its N-acetylated form) into such substrate libraries serves a distinct and valuable purpose. Due to its significant steric bulk, it is generally considered a non-cleavable residue by most proteases. This property makes it a powerful tool for probing the steric tolerance of a protease's active site. nih.gov

Specifically, its utility in profiling includes:

Defining Subsite Boundaries: By placing the bulky residue at different positions (P4, P3, P2, P1, P1', etc.) relative to a potential cleavage site in a substrate library, researchers can determine which subsites of the protease's active site can or cannot accommodate large, non-canonical side chains. Cleavage will be inhibited if the residue is placed in a subsite that is too small to accommodate it.

Identifying Proteases with Unusual Specificity: While most proteases prefer standard amino acids, some may have evolved to recognize unique structures. Screening a library containing this residue could lead to the discovery of proteases capable of cleaving adjacent to exceptionally bulky groups, revealing novel enzymatic capabilities.

Designing Selective Inhibitors: Information on a protease's inability to accommodate this residue can be exploited in the rational design of selective inhibitors. nih.gov A peptide sequence containing this bulky group could be designed to bind tightly to a target protease's active site without being cleaved, acting as a competitive inhibitor.

The following table illustrates how amino acid properties within a substrate influence protease recognition, highlighting the role a bulky residue like 2-amino-4,4-dimethylpentanoic acid would play in such an analysis.

| Substrate Position (Schechter-Berger) | Amino Acid Property Probed | Example Residue in Library | Interpretation of Cleavage/No Cleavage |

|---|---|---|---|

| P1 (adjacent to scissile bond) | Size and Hydrophobicity | Arginine (Arg) | Cleavage indicates preference for basic residues (e.g., Trypsin). |

| P1 (adjacent to scissile bond) | Size and Hydrophobicity | Phenylalanine (Phe) | Cleavage indicates preference for large, aromatic residues (e.g., Chymotrypsin). |

| P1 (adjacent to scissile bond) | Steric Bulk Tolerance | 2-amino-4,4-dimethylpentanoic acid | No cleavage (expected for most proteases) confirms the subsite has limited space. Cleavage would indicate an unusually large or flexible S1 subsite. |

| P2 (N-terminal to P1) | Aliphatic/Hydrophobic Preference | Leucine (Leu) | Cleavage suggests an S2 subsite that accommodates hydrophobic side chains. researchgate.net |

| P2 (N-terminal to P1) | Steric Bulk Tolerance | 2-amino-4,4-dimethylpentanoic acid | No cleavage indicates the S2 subsite is sterically constrained and cannot accommodate a bulky neopentyl group. |

Potential Applications in Chemical Biology and Materials Science Non Clinical

Chemical Probes for Biological Systems

Chemical probes are small molecules used to study and manipulate biological systems. The distinct structure of 2-Acetamido-4,4-dimethylpentanoic acid provides a foundation for its potential development into targeted probes for molecular-level investigations.

While specific studies detailing the use of 2-Acetamido-4,4-dimethylpentanoic acid as a molecular interaction probe are not extensively documented in publicly available literature, its structural attributes suggest significant potential. N-acetylated amino acids are frequently utilized in biochemical and pharmacological research to probe the binding sites of enzymes and receptors. ontosight.aichemimpex.commedchemexpress.com The defining feature of this compound is its bulky tert-butyl side chain, which can serve as a tool to investigate steric limitations within a protein's active or allosteric site.

By attempting to incorporate this molecule into a biological target's binding pocket, researchers could elucidate the spatial requirements for ligand recognition. A successful binding event would indicate a relatively large and accommodating pocket, whereas a failure to bind, in contrast to smaller analogs, would suggest strict steric constraints. This makes it a potentially valuable tool for mapping protein topography and designing selective inhibitors.

Direct applications of 2-Acetamido-4,4-dimethylpentanoic acid in non-clinical bioimaging have not been reported. However, its stable chemical scaffold makes it a suitable candidate for derivatization into imaging probes. The carboxylic acid or the amide group could be chemically modified to attach reporter molecules, such as fluorophores. Such a modified compound could then be used to visualize biological targets in cell-based assays or tissue samples, provided it retains affinity for a specific protein or cellular structure. This remains a prospective area for future research.

Building Blocks for Complex Molecular Architectures

The synthesis of complex molecules with precisely defined properties is a cornerstone of modern chemistry. 2-Acetamido-4,4-dimethylpentanoic acid serves as a valuable non-proteinogenic building block, offering unique structural motifs for incorporation into larger, more complex scaffolds.

The most significant application of 2-Acetamido-4,4-dimethylpentanoic acid is in the synthesis of peptides and peptidomimetics. nih.govresearchgate.net As a derivative of tert-leucine, it is classified as a nonproteinogenic amino acid—one that is not among the 20 standard amino acids encoded by the genetic code. nih.gov The incorporation of such unnatural amino acids is a key strategy for creating peptidomimetics, which are molecules that mimic the structure and function of natural peptides but possess enhanced properties. nih.gov

The primary advantages of integrating this sterically hindered amino acid into a peptide chain are:

Conformational Rigidity: The bulky tert-butyl group restricts the rotational freedom around the adjacent peptide bonds, forcing the peptide backbone into a more constrained conformation. researchgate.net This can help lock the peptide into a bioactive shape, potentially increasing its binding affinity for a target.